molecular formula C16H24N2O3 B7483078 5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid

5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid

Cat. No.: B7483078
M. Wt: 292.37 g/mol
InChI Key: UIMGTYDQQCYHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • P2Y12 Antagonists for Inhibition of Platelet Aggregation : This compound has been identified in the development of piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists, showing effectiveness in inhibiting platelet aggregation. These compounds demonstrate good human platelet-rich plasma potency, selectivity, in vivo efficacy, and oral bioavailability, making them promising for further preclinical evaluations (Parlow et al., 2010).

  • Central Nervous System Agents : Research has identified this compound in the structure-activity relationship studies of central nervous system agents. It serves as a putative 5-HT1A receptor antagonist, displaying both presynaptic and postsynaptic antagonist properties. This is crucial for understanding its potential therapeutic applications in CNS disorders (Mokrosz et al., 1994).

  • AM-Toxins Constituent Amino Acids : This compound has been studied for its role as a constituent amino acid in AM-toxins. It is part of a group of amino acids that are essential components in the toxicity mechanism of AM-toxins, which are significant in plant pathology and toxin research (Shimohigashi et al., 1976).

  • Serotonin Antagonist Analogs : Research has been conducted on analogs of this compound, focusing on their role as serotonin antagonists. This includes studies on their affinity and selectivity for 5-HT1A receptors versus alpha 1-adrenergic receptors, providing insights into the development of new therapeutic agents for conditions associated with serotonin dysregulation (Raghupathi et al., 1991).

  • Anti-Bone Cancer Activity : There has been research into the use of this compound in anti-bone cancer activity, including synthesis, crystal structure, and molecular docking investigations. This highlights its potential in the development of novel treatments for bone cancer (Lv et al., 2019).

  • Cytotoxic/Anticancer and CA Inhibitory Effects : This compound has been synthesized as part of new Mannich bases and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The results suggest potential in designing new drugs for cancer therapy (Gul et al., 2019).

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-15-7-3-2-6-14(15)18-12-10-17(11-13-18)9-5-4-8-16(19)20/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMGTYDQQCYHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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